molecular formula C21H28N2O2 B7719460 N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide

Cat. No. B7719460
M. Wt: 340.5 g/mol
InChI Key: DYOFOKFNVQNGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” is a complex organic compound. It contains a cyclohexyl group, a quinoline group, and an isobutyramide group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2-hydroxy-7-methylquinolin-3-yl group, followed by the introduction of the cyclohexyl and isobutyramide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinoline portion of the molecule would contribute to its aromaticity, while the cyclohexyl group would add some degree of steric bulk. The isobutyramide group could participate in hydrogen bonding due to the presence of the amide functional group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of an amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility in water and other polar solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If this compound has bioactive properties, they could be due to interactions with proteins or other biological macromolecules in the body .

Safety and Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications and future directions for this compound would depend largely on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

N-cyclohexyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-14(2)21(25)23(18-7-5-4-6-8-18)13-17-12-16-10-9-15(3)11-19(16)22-20(17)24/h9-12,14,18H,4-8,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOFOKFNVQNGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide

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